2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid
Overview
Description
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its role as an activator of glutamate dehydrogenase, a mitochondrial enzyme crucial for insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions used in organic chemistry.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs nucleophiles or electrophiles under appropriate conditions to replace functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by activating glutamate dehydrogenase, a mitochondrial enzyme that catalyzes the interconversion of glutamate and α-ketoglutarate. This activation enhances insulin secretion and improves glucose tolerance, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with similar structural features.
2-Amino-2-norbornanecarboxylic acid: Shares a similar bicyclic framework but differs in its specific functional groups.
Uniqueness
2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and its role as a glutamate dehydrogenase activator. This sets it apart from other similar compounds, which may not have the same biological activity or therapeutic potential.
Properties
IUPAC Name |
2-aminobicyclo[4.1.0]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)3-1-2-5-4-6(5)8/h5-6H,1-4,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAZDGQFJIRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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